molecular formula C26H30ClN7O2 B608166 Jak3-IN-1 CAS No. 1805787-93-2

Jak3-IN-1

货号 B608166
CAS 编号: 1805787-93-2
分子量: 508.02
InChI 键: UGXCBYVBIJACEK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Jak3-IN-1 is a potent, selective, and orally active JAK3 inhibitor . It has an IC50 of 4.8 nM, showing over 180-fold more selectivity for JAK3 than JAK1 (IC50 of 896 nM) and JAK2 (IC50 of 1050 nM) . It is a type of immune-modulating medication that inhibits the activity of one or more of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, TYK2), thereby interfering with the JAK-STAT signaling pathway in lymphocytes .


Molecular Structure Analysis

The molecular structure of Jak3-IN-1 is C26H30ClN7O2 . The crystal structure of the Jak3 kinase domain has been studied in complex with a staurosporine analog . This provides a detailed view of the Jak3 active site and facilitates the development of Jak3-specific inhibitors .


Physical And Chemical Properties Analysis

Jak3-IN-1 has a molecular weight of 508.02 . It is a solid compound that is soluble in DMSO at 100 mg/mL (ultrasonic) .

科学研究应用

  1. 免疫抑制和移植物排斥:像PNU156804和CP-690,550这样的Jak3抑制剂已被发现能够延长器官移植中移植物存活时间。它们通过抑制Jak3依赖的T细胞增殖,与环孢霉素A(CsA)等免疫抑制剂协同作用,并与雷帕霉素具有加成效应(Stepkowski et al., 2002)(Changelian et al., 2003)

  2. 自身免疫疾病:Jak3抑制剂在治疗1型糖尿病等自身免疫疾病方面显示出潜力。Jak3抑制剂JANEX-1在NOD小鼠模型中表现出强大的免疫调节活性,并显著延缓了糖尿病的发作(Cetkovic-Cvrlje et al., 2003)

  3. 癌症治疗:Jak3突变与T细胞急性淋巴细胞白血病(T-ALL)相关联。研究表明,JAK3突变通过激活JAK1转化造血细胞,导致小鼠模型中的T-ALL。这表明JAK1/JAK3抑制剂在治疗T-ALL中具有潜力(Degryse et al., 2014)

  4. 对淋巴细胞群体的影响:在非人灵长类动物模型中,使用CP-690,550进行Jak3抑制导致NK细胞和T细胞数量显著减少,影响免疫应答和器官移植排斥(Paniagua et al., 2005)

  5. 在造血细胞发育中的作用:Jak3缺陷小鼠在淋巴细胞方面表现出严重缺陷,强调了其在淋巴细胞发育中的关键作用,并在治疗相关疾病中具有潜在意义(Park et al., 1995)

  6. 细胞因子信号传导:Jak3介导来自各种细胞因子受体的信号传导。其在人类肠道上皮细胞中的表达和功能表明其在肠道伤口修复过程中发挥作用,涉及与villin等蛋白质的相互作用(Kumar et al., 2007)

未来方向

The JAK/STAT pathway may represent a potential therapeutic target for various diseases. The effectiveness and therapeutic benefit obtained from JAK inhibitors will depend on accurate patient selection and improved understanding of disease biology . The development of JAK-STAT pathway inhibitors mainly focuses on the inhibition of disease conditions .

属性

IUPAC Name

N-[3-[[[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]methyl]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30ClN7O2/c1-4-24(35)30-19-7-5-6-18(14-19)16-28-25-21(27)17-29-26(32-25)31-22-9-8-20(15-23(22)36-3)34-12-10-33(2)11-13-34/h4-9,14-15,17H,1,10-13,16H2,2-3H3,(H,30,35)(H2,28,29,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXCBYVBIJACEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NCC4=CC(=CC=C4)NC(=O)C=C)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30ClN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Jak3-IN-1

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。